molecular formula C28H33Cl2N3O5 B5223390 3-(2-{4-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride

3-(2-{4-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride

Cat. No.: B5223390
M. Wt: 562.5 g/mol
InChI Key: NXMXCAKYHYOXNM-UHFFFAOYSA-N
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Description

3-(2-{4-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a tricyclic core, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride involves multiple steps, including the formation of the tricyclic core, the introduction of the piperazine ring, and the attachment of the hydroxy and methoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-{4-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the compound may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular mechanisms and pathways.

Medicine

In medicine, the compound has potential therapeutic applications. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a candidate for drug development and disease treatment.

Industry

In industry, the compound can be used in the development of new materials and products. Its unique properties may make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-{4-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and affecting various cellular processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, tricyclic compounds, and molecules with hydroxy and methoxy functional groups. Examples include:

  • Piperazine derivatives such as 1-(2-hydroxyethyl)piperazine
  • Tricyclic compounds like tricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene
  • Hydroxy and methoxy-substituted phenols

Uniqueness

The uniqueness of 3-(2-{4-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride lies in its combination of structural features. The presence of a piperazine ring, a tricyclic core, and multiple functional groups provides a unique set of properties that can be exploited for various scientific and industrial applications.

Properties

IUPAC Name

2-[2-[4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5.2ClH/c1-35-22-7-4-8-23(17-22)36-19-21(32)18-30-13-11-29(12-14-30)15-16-31-27(33)24-9-2-5-20-6-3-10-25(26(20)24)28(31)34;;/h2-10,17,21,32H,11-16,18-19H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMXCAKYHYOXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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